molecular formula C6H10O6 B7769927 D-Gluconic acid, delta-lactone CAS No. 7506-65-2

D-Gluconic acid, delta-lactone

Cat. No.: B7769927
CAS No.: 7506-65-2
M. Wt: 178.14 g/mol
InChI Key: PHOQVHQSTUBQQK-UHFFFAOYSA-N
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Description

D-Gluconic acid, delta-lactone: . It is a white, odorless crystalline powder that is soluble in water. This compound is an oxidized derivative of glucose and is commonly used in the food industry as a sequestrant, acidifier, and leavening agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: : D-Gluconic acid, delta-lactone is typically produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase . The reaction can be represented as follows: [ \text{C}6\text{H}{12}\text{O}_6 + \text{O}_2 \rightarrow \text{C}6\text{H}{10}\text{O}_6 + \text{H}_2\text{O}_2 ]

Industrial Production Methods: : Industrial production of this compound involves the direct crystallization from the aqueous solution of gluconic acid . The process is efficient and yields high-purity glucono delta-lactone.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Water: For hydrolysis reactions.

    Enzymes: Such as glucose oxidase for oxidation reactions.

Major Products

    Gluconic acid: Formed through hydrolysis.

    6-Phospho-D-gluconate: Formed through enzymatic oxidation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : D-Gluconic acid, delta-lactone is unique due to its ability to hydrolyze spontaneously to gluconic acid, making it a versatile compound in various applications. Its pH-neutral nature, which changes upon hydrolysis, adds to its distinctiveness .

Properties

IUPAC Name

3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOQVHQSTUBQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(=O)O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859158
Record name 3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name D-Gluconic acid, .delta.-lactone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

54910-68-8, 7506-65-2, 90-80-2
Record name D-Gluconic acid, delta-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054910688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galactonic acid, 8CI,
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC34393
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Gluconic acid, .delta.-lactone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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